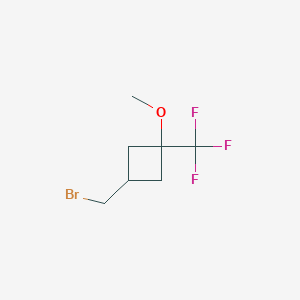

3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The papers provided do not directly describe the synthesis of "3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane," but they do detail synthetic routes for related brominated cyclobutane compounds. For instance, the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with methanolic potassium hydroxide leads to the formation of methyl 4-methoxy-2,3-bis(diphenylmethylene)butyrate and other related compounds . These methodologies could potentially be adapted for the synthesis of the compound of interest by considering the unique reactivity of the trifluoromethyl and methoxy substituents.

Molecular Structure Analysis

The molecular structure of brominated cyclobutanes is characterized by the presence of a four-membered ring, which imparts strain and reactivity to the molecule. The presence of a bromomethyl group suggests potential for nucleophilic substitution reactions, while the methoxy and trifluoromethyl groups could influence the electron distribution and stability of intermediates formed during reactions .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving brominated cyclobutanes. For example, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles leads to the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition . Similarly, the reaction of 2-bromo-3-formylacrylic acid derivatives with stabilized carbanions results in the formation of cyclopropane lactones and fused heterocyclic compounds . These reactions highlight the reactivity of brominated cyclobutanes towards nucleophiles and the potential for ring closure and formation of new cyclic structures.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane" are not explicitly discussed in the provided papers, the studies on related compounds suggest that the presence of electron-withdrawing groups such as trifluoromethyl could affect the compound's acidity, boiling point, and solubility. The bromomethyl group is likely to make the compound susceptible to nucleophilic attack, influencing its chemical reactivity and stability .

Wissenschaftliche Forschungsanwendungen

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities

Cyclobutane-containing alkaloids, derived from both terrestrial and marine species, exhibit a wide range of biological activities including antimicrobial, antibacterial, and antitumor effects. These compounds serve as important leads for drug discovery, owing to their unique structures and significant biological activities. Research emphasizes the synthesis and origin of these compounds, alongside their predicted biological activities, which could point toward new applications in drug discovery and development (Sergeiko et al., 2008).

[2 + 2]-Cycloaddition-derived Cyclobutane Natural Products

Cyclobutane natural products derived from [2 + 2]-cycloaddition reactions showcase a diverse range of biological effects and structural diversity, which has piqued the interest of scientists. These compounds, due to their unique cyclobutane frameworks, are subject to biomimetic syntheses that aim to inspire further research in phytochemistry and the synthesis of related compounds (Yang et al., 2022).

Electrochemical Surface Finishing and Energy Storage Technology

Although not directly related to the specific compound, research involving cyclobutane structures has also explored their applications in electrochemical technology. For instance, room-temperature haloaluminate ionic liquids, which may involve cyclobutane structures in their synthesis or application, have been reviewed for their use in electroplating and energy storage technologies. This showcases the broad potential applications of cyclobutane-containing compounds in various technological fields (Tsuda et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, (Bromomethyl)cyclobutane, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof equipment, and wearing protective gear .

Wirkmechanismus

Target of Action

Many trifluoromethylated compounds are used in pharmaceuticals, agrochemicals, and materials due to their unique properties . The specific targets of these compounds can vary widely depending on their structure and the specific functional groups present.

Mode of Action

Trifluoromethyl groups often enhance the biological activity of organic compounds by increasing their lipophilicity, which can improve their interaction with biological targets . The bromomethyl group might act as a leaving group, facilitating the interaction of the trifluoromethylated cyclobutane ring with its target.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on its exact targets. Trifluoromethylated compounds can participate in a variety of reactions, including radical trifluoromethylation of carbon-centered radical intermediates .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Trifluoromethyl groups can enhance the metabolic stability of a compound, potentially improving its bioavailability .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of trifluoromethylated compounds, is known for its mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrF3O/c1-12-6(7(9,10)11)2-5(3-6)4-8/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRHSTCZSPKURR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)CBr)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)

![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)

![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)

![2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B2510698.png)

![[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B2510700.png)

![4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510711.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2510713.png)